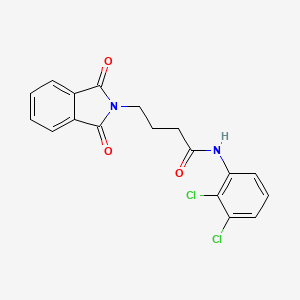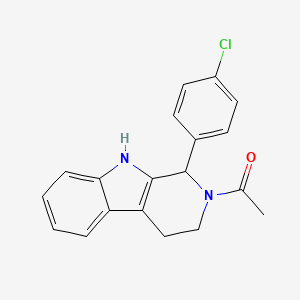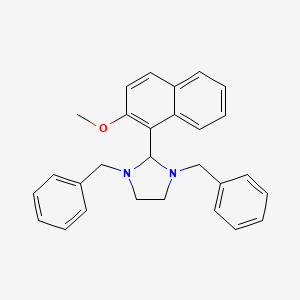
N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound X, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Compound X is a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). It enhances the binding of endogenous cannabinoids to CB1 receptors, resulting in increased signaling and modulation of neuronal activity. This mechanism of action is similar to that of other CB1 positive allosteric modulators, such as Org27569 and GAT211.
Biochemical and Physiological Effects:
Compound X has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been shown to have anti-inflammatory properties, which may be related to its activity at CB1 receptors. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X in lab experiments is its potency and selectivity for CB1 receptors. This allows for precise modulation of neuronal activity and signaling. However, one limitation of using this compound X is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X. One area of interest is the development of more potent and selective CB1 positive allosteric modulators. Additionally, further investigation into the mechanisms underlying the anticonvulsant, analgesic, and anti-inflammatory effects of this compound X may lead to the development of novel therapies for neurological and inflammatory disorders. Finally, the use of this compound X as a tool this compound to study the endocannabinoid system in pain modulation may lead to a better understanding of this complex system and the development of more effective pain therapies.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been investigated for its potential use as a tool this compound to study the role of the endocannabinoid system in pain modulation.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-7-3-8-14(16(13)20)21-15(23)9-4-10-22-17(24)11-5-1-2-6-12(11)18(22)25/h1-3,5-8H,4,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTRTLFDRBZNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440353.png)
![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440357.png)
![2,2-diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B3440365.png)

![ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3440378.png)
![1,3-dioxo-2-[4-(2-phenylvinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3440384.png)
![2,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3440406.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3440412.png)
![N-(2-furylmethyl)-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3440423.png)
![ethyl 1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3440431.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

